molecular formula C17H28ClNO B12711909 (+-)-1-Amino-1-phenyl-2-undecanone hydrochloride CAS No. 153788-02-4

(+-)-1-Amino-1-phenyl-2-undecanone hydrochloride

Cat. No.: B12711909
CAS No.: 153788-02-4
M. Wt: 297.9 g/mol
InChI Key: NULWCWNQUUQYEH-UHFFFAOYSA-N
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Description

(±)-1-Amino-1-phenyl-2-undecanone hydrochloride is a chemical compound with a unique structure that combines an amino group, a phenyl ring, and a long aliphatic chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±)-1-Amino-1-phenyl-2-undecanone hydrochloride typically involves the reaction of 1-phenyl-2-undecanone with an amine source under specific conditions. One common method involves the reductive amination of 1-phenyl-2-undecanone using ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature.

Industrial Production Methods

Industrial production of (±)-1-Amino-1-phenyl-2-undecanone hydrochloride may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The final product is typically purified through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(±)-1-Amino-1-phenyl-2-undecanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogens.

Major Products

    Oxidation: Imines or nitriles.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

(±)-1-Amino-1-phenyl-2-undecanone hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (±)-1-Amino-1-phenyl-2-undecanone hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ambroxol hydrochloride: Used as a mucolytic agent.

    Bromhexine hydrochloride: Another mucolytic agent with similar properties.

Uniqueness

(±)-1-Amino-1-phenyl-2-undecanone hydrochloride is unique due to its specific combination of functional groups and its long aliphatic chain, which can influence its solubility and interaction with biological targets. This makes it distinct from other similar compounds and potentially useful in different applications.

Properties

CAS No.

153788-02-4

Molecular Formula

C17H28ClNO

Molecular Weight

297.9 g/mol

IUPAC Name

1-amino-1-phenylundecan-2-one;hydrochloride

InChI

InChI=1S/C17H27NO.ClH/c1-2-3-4-5-6-7-11-14-16(19)17(18)15-12-9-8-10-13-15;/h8-10,12-13,17H,2-7,11,14,18H2,1H3;1H

InChI Key

NULWCWNQUUQYEH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)C(C1=CC=CC=C1)N.Cl

Origin of Product

United States

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